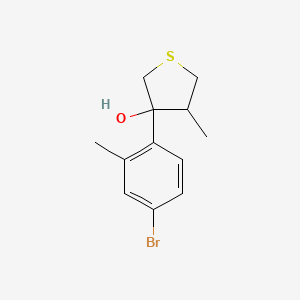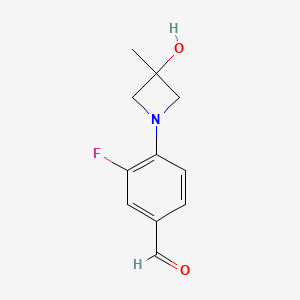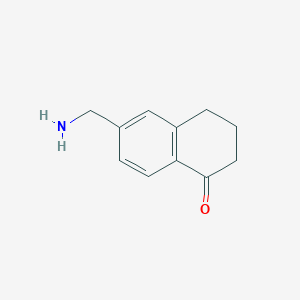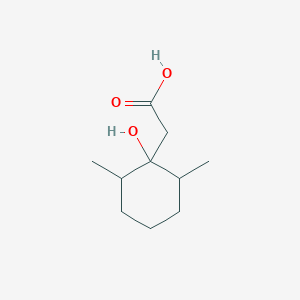
2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cyclohexane ring substituted with two methyl groups and a hydroxy group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-hydroxy-2,6-dimethylcyclohexane.
Oxidation: The hydroxy group is oxidized to form the corresponding ketone.
Grignard Reaction: The ketone is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the acetic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone or carboxylic acid can be reduced back to the hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxycyclohexyl)acetic acid
- 2-(1-Hydroxy-2-methylcyclohexyl)acetic acid
- 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid
Uniqueness
2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and industrial applications compared to its analogs.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(1-hydroxy-2,6-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-7-4-3-5-8(2)10(7,13)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
OZAYYPWUJORLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1(CC(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile](/img/structure/B13231809.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol](/img/structure/B13231819.png)
![[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13231827.png)

![2-[3-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13231841.png)
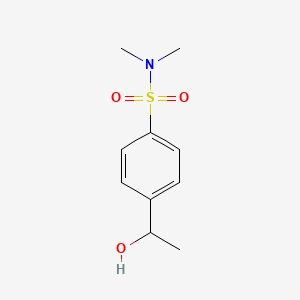

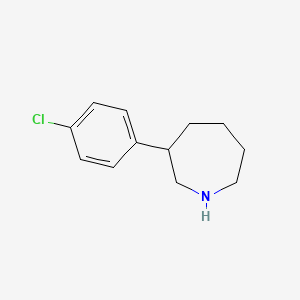
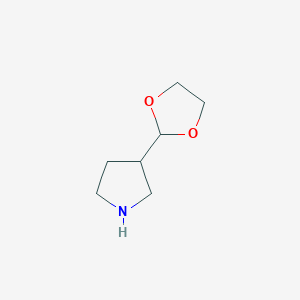
![{2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13231872.png)
